molecular formula C11H20N2OSi B12988123 5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine

5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine

Cat. No.: B12988123
M. Wt: 224.37 g/mol
InChI Key: FRSNARUOFCLVRY-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine: is a chemical compound with the molecular formula C11H20N2OSi It is a derivative of pyridine, where the 2-amino group is substituted with a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is carried out in the presence of a base such as pyridine in a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at 0°C initially and then allowing it to rise to room temperature over a period of time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The tert-butyldimethylsilyloxy group can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Tert-butyldimethylsilyl chloride (TBDMSCl): Used for the protection of hydroxyl groups.

    Pyridine: Acts as a base in the protection reaction.

    Dichloromethane: Used as a solvent in various reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives .

Scientific Research Applications

5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine is not well-documented. it is known that the tert-butyldimethylsilyloxy group can protect reactive sites on the molecule, allowing for selective reactions to occur at other positions. This protection mechanism is crucial in synthetic chemistry for the preparation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butyldimethylsilyl)oxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry for the preparation of specialized compounds .

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OSi/c1-11(2,3)15(4,5)14-9-6-7-10(12)13-8-9/h6-8H,1-5H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSNARUOFCLVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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